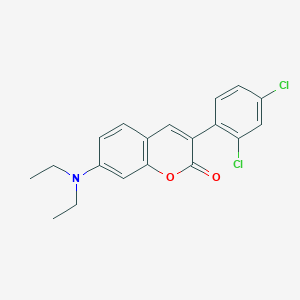

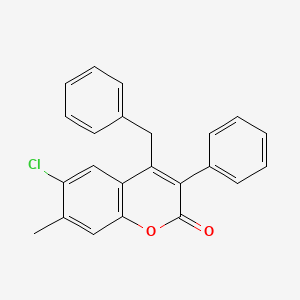

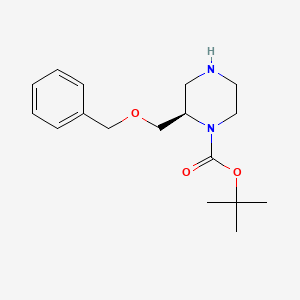

(R)-N1-Boc-2-(benzyloxymethyl)piperazine

Overview

Description

“®-N1-Boc-2-(benzyloxymethyl)piperazine” is a compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .

Synthesis Analysis

The synthesis of piperazine derivatives is a topic of ongoing research . A simplified synthetic procedure for the preparation of monosubstituted piperazine derivatives has been reported, which can be easily prepared in a one-pot-one-step way from a protonated piperazine with no need of introduction of a protecting group .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are diverse and depend on the specific substituents present on the piperazine ring . The exact chemical reactions that “®-N1-Boc-2-(benzyloxymethyl)piperazine” undergoes are not specified in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary depending on their specific structure . Detailed information about the physical and chemical properties of “®-N1-Boc-2-(benzyloxymethyl)piperazine” was not found in the search results.Scientific Research Applications

1. Inhibitory Activities in Enzyme-assays and Cell-based Assays

(R)-N1-Boc-2-(benzyloxymethyl)piperazine derivatives have been synthesized and evaluated for their inhibitory activities in enzyme-assays and cell-based assays. These compounds show promise in reducing hepatic de novo fatty acid synthesis, as evidenced in studies involving oral administration in rats (Chonan et al., 2011).

2. Potential in PET Probe Imaging

This compound has been explored for its potential in positron emission tomography (PET) probe imaging, particularly in the imaging of enzymes like PIM1. The synthesis strategy involves preparing carbon-11-labeled Boc-protected intermediates, highlighting its potential in advanced imaging applications (Gao et al., 2013).

3. Application in Peptidomimetics

This compound derivatives have been synthesized and used in peptidomimetics, with studies focusing on their impact on secondary structure through NMR spectroscopy. These compounds have shown varying conformational behaviors in different peptide structures (Guitot et al., 2009).

4. Efficient Synthesis for Chiral Drug Development

Enantiomerically pure derivatives of this compound have been developed through efficient synthesis pathways. This methodology is particularly significant for chiral drug synthesis, demonstrating the versatility of this compound in pharmaceutical applications (Jida & Ballet, 2018).

5. Sigma-1 Receptor Ligands

N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines bearing this compound have been synthesized and evaluated as sigma-1 receptor ligands. These ligands demonstrate high potency and selectivity, which is significant for the development of neurodegenerative disease treatments (Moussa et al., 2010).

6. Application in Nucleoside Transport Blockers

The compound has been used in the kinetic resolution of piperazine-2-carboxamide by leucine aminopeptidase, an important step in the synthesis of nucleoside transport blockers like draflazine. This application signifies its role in synthesizing compounds that have potential therapeutic applications (Bruce et al., 1995).

7. Role in Central Pharmacological Activity

This compound derivatives have been studied for their central pharmacological activity, particularly in the activation of the monoamine pathway. These derivatives are crucial for research in central therapeutic applications, including antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

8. Structural and Biological Evaluation

The structural and biological evaluation of N-Boc piperazine derivatives has been extensively conducted, including their antibacterial and antifungal activities. This research underlines the compound's potential in creating novel antimicrobial agents (Kulkarni et al., 2016).

9. Synthesis and Dual Receptor Binding Affinities

Synthesis of new derivatives has led to the evaluation of their dual D2 and 5-HT1A receptor binding affinities, highlighting the compound's significance in developing potential antipsychotic drugs (Ullah, 2014).

properties

IUPAC Name |

tert-butyl (2R)-2-(phenylmethoxymethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-9-18-11-15(19)13-21-12-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGBMAPLKMXMKO-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1COCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80995526 | |

| Record name | tert-Butyl 2-[(benzyloxy)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

740806-54-6 | |

| Record name | tert-Butyl 2-[(benzyloxy)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80995526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.